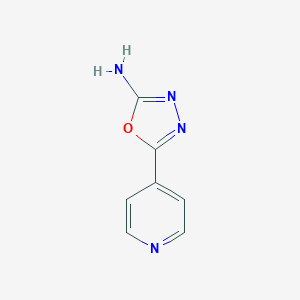
2-(1H-イミダゾール-1-イル)ピリジン-3-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-imidazol-1-yl)pyridin-3-amine is an organic compound that features both an imidazole and a pyridine ring. This compound is known for its white to yellow crystalline appearance and its ability to react with other molecules to form new organic structures. These reactions can alter the biological activity of the target molecules .
科学的研究の応用
2-(1H-imidazol-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions .
作用機序
Target of Action
albicans .
Mode of Action
Imidazole derivatives are known to interact with their targets and cause changes in their function . For instance, a compound with a similar structure showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Imidazole derivatives are known to affect a broad range of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
生化学分析
Biochemical Properties
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that 2-(1H-imidazol-1-yl)pyridin-3-amine may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Given the wide range of biological activities exhibited by imidazole derivatives , it is plausible that 2-(1H-imidazol-1-yl)pyridin-3-amine could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
The synthesis of 2-(1H-imidazol-1-yl)pyridin-3-amine typically involves a two-step reaction. Initially, pyridin-3-amine reacts with 1H-imidazole to form 2-(1H-imidazol-1-yl)pyridine. This intermediate then reacts with ammonia or its derivatives to produce 2-(1H-imidazol-1-yl)pyridin-3-amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
2-(1H-imidazol-1-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
類似化合物との比較
2-(1H-imidazol-1-yl)pyridin-3-amine can be compared with other imidazole and pyridine derivatives:
Imidazole derivatives: These include compounds like clemizole, etonitazene, and omeprazole, which have various therapeutic applications.
Pyridine derivatives: Examples include nicotinamide and pyridoxine, which are essential for biological functions. The uniqueness of 2-(1H-imidazol-1-yl)pyridin-3-amine lies in its dual functionality, combining the properties of both imidazole and pyridine rings .
特性
IUPAC Name |
2-imidazol-1-ylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUACNPJPNGVMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585541 |
Source


|
| Record name | 2-(1H-Imidazol-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156489-93-9 |
Source


|
| Record name | 2-(1H-Imidazol-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)








